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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of Lymphocyte-

activation gene 3 (LAG-3) to its various receptors. The data presented herein is compiled from

publicly available experimental research, offering a valuable resource for those engaged in

immunology and cancer immunotherapy research.

Comparative Analysis of LAG-3 Receptor Binding
Affinity
The interaction between LAG-3 and its receptors is a critical aspect of its function as an

immune checkpoint inhibitor. The strength of these interactions, quantified by the equilibrium

dissociation constant (KD), varies among its different ligands. This section summarizes the

known binding affinities and provides context for their biological significance.
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Ligand Reported KD (M)
Experimental
Method

Key Insights

MHC class II 2.5 - 13.1 µM[1][2]
Surface Plasmon

Resonance (SPR)

LAG-3 binds to a

range of MHC class II

allomorphs with

micromolar affinity,

which is significantly

higher than that of

CD4 for MHC class II.

[1] This stronger

binding suggests a

competitive

mechanism for T-cell

inhibition.

FGL1 ~1.5 nM to ~7 µM

Bio-Layer

Interferometry (BLI),

SPR

There are conflicting

reports on the binding

affinity of LAG-3 to

Fibrinogen-like protein

1 (FGL1). Some

studies indicate a

high-affinity interaction

in the nanomolar

range, while others

report a weaker,

micromolar affinity.

This discrepancy may

be due to different

experimental

conditions or the

specific forms of the

proteins used.

LSECtin Not publicly available ELISA (blocking

assays)[3]

While the direct

binding affinity (KD)

has not been widely

reported in peer-

reviewed literature,
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functional assays

demonstrate that

LAG-3 interacts with

Liver Sinusoidal

Endothelial Cell Lectin

(LSECtin).[3]

Galectin-3 Not publicly available

Co-

immunoprecipitation,

SPR (qualitative)[4][5]

Similar to LSECtin,

the quantitative

binding affinity of

LAG-3 for Galectin-3

is not well-

documented in public

literature. However,

co-

immunoprecipitation

and qualitative SPR

data confirm a direct

interaction.[4][5]

α-synuclein fibrils ~80 nM Not specified

LAG-3 has been

shown to bind to α-

synuclein fibrils with

high affinity,

suggesting a potential

role in

neurodegenerative

diseases.

Experimental Protocols for Key Binding Affinity
Assays
Accurate determination of binding affinity is paramount for understanding the molecular

interactions of LAG-3. The following are detailed methodologies for two common techniques

used to measure protein-protein interactions.

Surface Plasmon Resonance (SPR)
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SPR is a label-free technique that measures the real-time interaction between a ligand

immobilized on a sensor chip and an analyte flowed over the surface.

Experimental Protocol:

Immobilization of Ligand:

Sensor Chip: A streptavidin-coated sensor chip is typically used.

Ligand Preparation: Biotinylated LAG-3 or its receptor (e.g., FGL1, MHC class II) is diluted

in a suitable buffer (e.g., HBS-EP+).

Immobilization: The biotinylated ligand is injected over the sensor surface at a low flow

rate (e.g., 10 µL/min) to achieve a target immobilization level (e.g., 200-500 Resonance

Units, RU).

Blocking: Any remaining active sites on the sensor surface are blocked with a suitable

blocking agent.

Analyte Binding:

Analyte Preparation: The analyte (the binding partner not immobilized on the chip) is

prepared in a series of concentrations in the running buffer.

Association: The analyte is injected over the sensor surface at a constant flow rate (e.g.,

30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.

Dissociation: The running buffer is then flowed over the surface to monitor the dissociation

of the analyte from the ligand.

Data Analysis:

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal

from a reference flow cell.

The association (kon) and dissociation (koff) rate constants are determined by fitting the

data to a suitable binding model (e.g., 1:1 Langmuir binding).
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The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of light

reflected from the surface of a biosensor tip as molecules bind and dissociate.

Experimental Protocol:

Biosensor Hydration and Loading:

Biosensor Type: Streptavidin (SA) biosensors are commonly used for biotinylated ligands.

Hydration: Biosensors are hydrated in the running buffer (e.g., Kinetics Buffer) for at least

10 minutes.

Loading: The biotinylated ligand (e.g., LAG-3-Fc) is loaded onto the SA biosensors to a

target level (e.g., 1-2 nm shift).

Baseline, Association, and Dissociation:

Baseline: A stable baseline is established by dipping the loaded biosensors into wells

containing running buffer.

Association: The biosensors are then moved to wells containing the analyte at various

concentrations to measure the association phase.

Dissociation: Finally, the biosensors are moved back to wells with running buffer to

measure the dissociation phase.

Data Analysis:

The binding curves are reference-subtracted and aligned.

The data is fitted to a 1:1 binding model to determine the kon, koff, and KD values.
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To further elucidate the concepts discussed, the following diagrams have been generated using

the Graphviz DOT language, adhering to the specified design constraints.

Experimental Workflow for SPR-based Binding Affinity Measurement
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Caption: A diagram illustrating the key steps in a typical Surface Plasmon Resonance (SPR)

experiment to determine binding affinity.
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Comparative Binding Affinity of LAG-3 Receptors

LAG-3

MHC class II
 KD: 2.5 - 13.1 µM 

FGL1 KD: ~1.5 nM - 7 µM 

LSECtin

 Binding Confirmed 
 KD Not Available 

Galectin-3

 Binding Confirmed 
 KD Not Available 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

